3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
The compound “3-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmacologically active compounds . The compound also contains a methoxyphenyl group, which is known to modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The synthesis was carried out using spectroscopic techniques and theoretical calculations were performed using the DFT method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method and the B3LYP functional . The geometric parameters and spectroscopic data obtained from the DFT calculations were found to be in high agreement with the experimental results .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO-LUMO energy gap, a measure of the compound’s reactivity, was calculated for a similar compound . The compound was found to have low reactivity and a tendency to be stable .Scientific Research Applications
Receptor Ligand Development
Research has shown that certain pyrimido[5,4-b]indole derivatives, structurally similar to the specified compound, have been evaluated for their potential as alpha 1 adrenoceptor ligands. These compounds have demonstrated significant affinity and selectivity for alpha 1 adrenoceptor sites, suggesting their utility in developing new pharmacological agents targeting these receptors. Compounds with a (phenylpiperazinyl)alkyl side chain, in particular, displayed potent ligand characteristics, with modifications leading to greater selectivity against other receptor types (Russo et al., 1991).
Antimicrobial and Anti-inflammatory Agents
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic properties. These compounds, which include structural motifs related to the specified chemical, showed high inhibitory activity on COX-2 selectivity and were compared favorably with standard drugs such as sodium diclofenac. This suggests potential applications in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antiviral Research
In the context of HIV-1 research, analogues of the specified compound were synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase. These studies led to the discovery of compounds significantly more potent than the initial lead molecules, offering a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors. This research demonstrates the compound's relevance in developing novel antiviral agents (Romero et al., 1994).
Antitumor Activity
Research into bis-indole derivatives, which share a structural relationship with the specified compound, has identified potential antitumor activities. These compounds were evaluated against various human cancer cell lines, with certain derivatives showing more activity than others. The research indicates the compound's potential application in oncology, particularly in discovering new anticancer agents (Andreani et al., 2008).
Chemical Synthesis and Characterization
The structural analysis and synthesis of related compounds have been documented, providing insights into their chemical properties and potential applications in drug development. For instance, the synthesis of "tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate" and its characterization through spectral analysis illustrate the compound's relevance in pharmaceutical chemistry (Anthal et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It is known that the pharmacokinetic profile of similar compounds has been investigated using in silico docking and molecular dynamics simulations, along with adme calculations .
Result of Action
It is known that indole derivatives have diverse biological activities and have been explored for various therapeutic possibilities .
Action Environment
It is known that the environment can significantly impact the action of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-17-6-7-21-20(14-17)23-24(27-21)25(32)30(16-26-23)9-8-22(31)29-12-10-28(11-13-29)18-4-3-5-19(15-18)33-2/h3-7,14-16,27H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKMLMQHQKEAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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